molecular formula C13H14N2O2 B386280 N-[2-(quinolin-8-yloxy)ethyl]acetamide CAS No. 313961-43-2

N-[2-(quinolin-8-yloxy)ethyl]acetamide

Cat. No.: B386280
CAS No.: 313961-43-2
M. Wt: 230.26g/mol
InChI Key: KDINDFARRDVWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-[2-(quinolin-8-yloxy)ethyl]acetamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(quinolin-8-yloxy)ethyl]acetamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with ethylenediamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(quinolin-8-yloxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline moiety with an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2-7H,8-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDINDFARRDVWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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